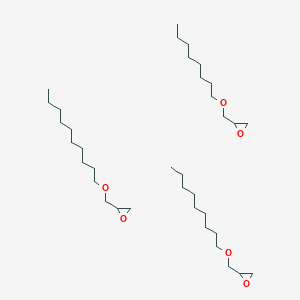

Octyl/decyl glycidyl ether

Beschreibung

BenchChem offers high-quality Octyl/decyl glycidyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octyl/decyl glycidyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C36H72O6 |

|---|---|

Molekulargewicht |

601.0 g/mol |

IUPAC-Name |

2-(decoxymethyl)oxirane;2-(nonoxymethyl)oxirane;2-(octoxymethyl)oxirane |

InChI |

InChI=1S/C13H26O2.C12H24O2.C11H22O2/c1-2-3-4-5-6-7-8-9-10-14-11-13-12-15-13;1-2-3-4-5-6-7-8-9-13-10-12-11-14-12;1-2-3-4-5-6-7-8-12-9-11-10-13-11/h13H,2-12H2,1H3;12H,2-11H2,1H3;11H,2-10H2,1H3 |

InChI-Schlüssel |

ROYIYXFLFCALMQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCOCC1CO1.CCCCCCCCCOCC1CO1.CCCCCCCCOCC1CO1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Safety and Toxicity Profile of Alkyl (C8-C10) Glycidyl Ether (CAS 68609-96-1)

Introduction: Understanding Alkyl (C8-C10) Glycidyl Ether

Alkyl (C8-C10) glycidyl ether (CAS: 68609-96-1), a mixture of glycidyl ethers with eight and ten-carbon alkyl chains, is a crucial chemical intermediate. Primarily, it functions as a reactive diluent in epoxy resin formulations.[1] Its low viscosity and reactive epoxide group allow for the modification of epoxy systems, enhancing flexibility, adhesion, and improving processing characteristics.[1] These properties make it a valuable component in a wide array of applications, including paints and coatings for various industries such as automotive, marine, and construction.[2] It is also utilized in adhesives, sealants, and in the production of polyurethane elastomers.[3][4] Given its widespread use, a thorough understanding of its safety and toxicological profile is paramount for researchers, scientists, and professionals in drug development and chemical manufacturing.

This guide provides a comprehensive analysis of the available safety data for CAS 68609-96-1. Due to the limited publicly available toxicological data for this specific substance, this guide employs a scientifically grounded read-across approach, incorporating data from structurally similar alkyl glycidyl ethers and the broader class of glycidyl ethers to provide a robust toxicological assessment.

Hazard Identification and GHS Classification

Alkyl (C8-C10) glycidyl ether is classified as a hazardous substance. The primary hazards identified across various safety data sheets (SDS) are skin irritation, serious eye irritation, and skin sensitization.[5] Some classifications also include a suspicion of carcinogenicity, a hazard often associated with the glycidyl ether class of compounds.[1]

Globally Harmonized System (GHS) Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Respiratory or Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects |

This table represents a composite of GHS classifications found in various SDS. Classifications may vary slightly between suppliers.

Toxicological Profile: A Read-Across Approach

Acute Toxicity

Quantitative data for acute oral, dermal, or inhalation toxicity for Alkyl (C8-C10) glycidyl ether is scarce. Many safety data sheets report "no data available". However, based on information for the broader category of glycidyl ethers, higher molecular weight ethers tend to be less acutely toxic than their lower molecular weight counterparts.[6] For a related substance, Oxirane, [[(2-ethylhexyl)oxy]methyl]-, an oral LD50 in rats was reported as 7800 mg/kg, suggesting low acute oral toxicity.[2]

Skin and Eye Irritation

There is consistent evidence that Alkyl (C8-C10) glycidyl ether is a skin and eye irritant.[7] Prolonged or repeated skin contact can lead to irritation and dermatitis.[7] Direct contact with the eyes is expected to cause serious irritation.[5] These effects are characteristic of the glycidyl ether class of compounds.[6]

Skin Sensitization

Alkyl (C8-C10) glycidyl ether is a recognized skin sensitizer.[5] The epoxide group is highly reactive and can covalently bind to skin proteins, forming haptens. This process can trigger an immune response, leading to allergic contact dermatitis upon subsequent exposures.[8][9] Sensitization is a significant occupational hazard associated with epoxy resin systems.[10][11]

The primary mechanism for skin sensitization by glycidyl ethers involves the reaction of the electrophilic epoxide ring with nucleophilic residues on skin proteins, such as lysine or cysteine. This covalent modification forms a hapten-protein conjugate, which is then recognized as foreign by antigen-presenting cells (e.g., Langerhans cells) in the skin. These cells process the antigen and present it to T-lymphocytes in the draining lymph nodes, leading to the proliferation of allergen-specific T-cells. Upon a second exposure, these memory T-cells are activated, resulting in a more rapid and intense inflammatory response characteristic of allergic contact dermatitis.

Caption: Figure 1: Mechanism of Skin Sensitization by Alkyl Glycidyl Ethers.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Ecotoxicity Profile

Alkyl (C8-C10) glycidyl ether is considered toxic to aquatic life with long-lasting effects.[7] It is not expected to be readily biodegradable.[7] While specific experimental data is limited, a Quantitative Structure-Activity Relationship (QSAR) model predicted a fish LC50 of 0.145 mg/L, indicating high toxicity to aquatic organisms.[14] Due to its potential for environmental harm, releases to water and soil should be avoided.

Experimental Protocol: OECD 429 Skin Sensitization (Local Lymph Node Assay)

To assess the skin sensitization potential of a substance like Alkyl (C8-C10) glycidyl ether, the murine Local Lymph Node Assay (LLNA) is a validated and widely accepted method.[15][16] It offers a quantitative measure of the proliferative response of lymphocytes in the draining lymph nodes following dermal application of a potential sensitizer.[16][17]

Objective: To determine the skin sensitization potential of a test substance by measuring lymphocyte proliferation in the draining auricular lymph nodes of mice.

Principle: Sensitizing chemicals induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is measured by the incorporation of radiolabeled thymidine into the DNA of dividing lymphocytes.[17][18]

Methodology:

-

Animal Selection: Use female mice of the CBA/Ca or CBA/J strain, 8-12 weeks old. Acclimatize animals for at least 5 days.[15]

-

Vehicle Selection: Select an appropriate vehicle that solubilizes or provides a stable suspension of the test article and does not cause significant local irritation. Common vehicles include acetone/olive oil (4:1 v/v), N,N-dimethylformamide, methyl ethyl ketone, propylene glycol, and dimethyl sulfoxide.

-

Dose Formulation: Prepare at least three concentrations of the test article in the chosen vehicle, plus a vehicle control group and a positive control group (e.g., using a known sensitizer like hexyl cinnamic aldehyde).

-

Application:

-

On Day 1, Day 2, and Day 3, apply 25 µL of the appropriate test or control substance to the dorsal surface of each ear of the mice (4-5 animals per group).[17]

-

-

Thymidine Injection:

-

On Day 6, inject all mice with 250 µL of sterile phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine via the tail vein.

-

-

Lymph Node Excision and Cell Preparation:

-

Five hours after the thymidine injection, humanely euthanize the mice.

-

Excise the draining auricular lymph nodes from each mouse.

-

Prepare a single-cell suspension of lymph node cells by mechanical disaggregation through a 200 µm stainless steel mesh.[16]

-

-

Measurement of Radioactivity:

-

Data Analysis:

-

Calculate the Stimulation Index (SI) for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.

-

A substance is classified as a sensitizer if the SI is ≥ 3.

-

Hazard Assessment Workflow

The comprehensive safety assessment of a chemical substance involves a multi-step process, from data gathering to risk characterization and management.

Caption: Figure 2: General Workflow for Chemical Hazard Assessment.

Safe Handling, Storage, and First Aid

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First-Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Conclusion

Alkyl (C8-C10) glycidyl ether (CAS 68609-96-1) is an industrially important reactive diluent with a distinct hazard profile. The primary and well-established risks associated with its handling are skin irritation, serious eye irritation, and skin sensitization. The potential for carcinogenicity, while not definitively established for this specific substance, is a concern based on data from the broader glycidyl ether class and warrants a precautionary approach. Due to the significant data gaps in its toxicological profile, particularly for chronic endpoints, minimizing exposure through engineering controls and appropriate personal protective equipment is essential for ensuring the safety of researchers and industrial workers.

References

-

Silver Fern Chemical, Inc. (n.d.). C8-C10 alkyl glycidyl ether. Retrieved from [Link]

-

Novel Chem (n.d.). C8-c10 Glycidyl Ether, For Industrial Use, Attractive Price. Retrieved from [Link]

-

OECD (1995). SIDS INITIAL ASSESSMENT PROFILE - Mesityl Oxide. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH) (1978). GLVCIDYL ETHERS. CDC Stacks. Retrieved from [Link]

- National Toxicology Program (1990). NTP Toxicology and Carcinogenesis Studies of Allyl Glycidyl Ether (CAS No. 106-92-3) in Osborne-Mendel Rats and B6C3F1 Mice (Inhalation Studies). National Toxicology Program technical report series, 376, 1–219.

- Pontén, A., & Aalto-Korte, K. (2020). Prevalence of skin sensitization and dermatitis among epoxy-exposed workers in the wind turbine industry.

-

National Toxicology Program (2010). OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. Retrieved from [Link]

- National Toxicology Program (2007). Toxicology and Carcinogenesis Study of Glycidol (CAS No. 556-52-5) in Genetically Modified Haploinsufficient p16(Ink4a)/p19(Arf) Mice (Gavage Study). National Toxicology Program technical report series, 53.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 99953, ((Nonyloxy)methyl)oxirane. Retrieved from [Link].

-

European Chemicals Agency (ECHA) (n.d.). Oxirane, mono[(C10-16-alkyloxy)methyl] derivs. - Registration Dossier. Retrieved from [Link]

-

DermNet NZ (n.d.). Epoxy resin contact allergy. Retrieved from [Link]

-

OECD (2002). Test Guideline 429: Skin Sensitization: Local Lymph Node Assay. Retrieved from [Link]

-

Jolanki, R., & Alanko, K. (2008). Epoxy resin exposure and dermatitis. ResearchGate. Retrieved from [Link]

- Zuang, V., & Rovida, C. (2011). Local Lymph Node Assay: How Testing Laboratories Apply OECD TG 429 for REACH Purposes.

-

San-Air (n.d.). What is Epoxy Sensitisation?. Retrieved from [Link]

-

Toxi-Coop (n.d.). STUDY OUTLINE - Skin sensitization: Local Lymph Node Assay (OECD 429). Retrieved from [Link]

- Bregnbak, D., Johansen, J. D., & Zachariae, C. (2022). Prevalence of skin sensitisation and dermatitis among epoxy-exposed workers in the wind turbine industry.

-

Government of Canada (2016). Screening Assessment Epoxides and Glycidyl Ethers Group. Retrieved from [Link]

-

Patty's Toxicology (2012). Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds. ResearchGate. Retrieved from [Link]

-

European Chemicals Agency (ECHA) (n.d.). Propanol, (2-ethoxymethylethoxy)- - Registration Dossier. Retrieved from [Link]

Sources

- 1. C8-10-烷基缩水甘油醚 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. C8-C10 alkyl glycidyl ether Supplier | 68609-96-1 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 3. C8-c10 Glycidyl Ether, For Industrial Use, Attractive Price [novelchemindia.com]

- 4. biosynth.com [biosynth.com]

- 5. Toxicology and carcinogenesis study of glycidol (CAS No. 556-52-5) in genetically modified haploinsufficient p16(Ink4a)/p19(Arf) mice (gavage study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. echa.europa.eu [echa.europa.eu]

- 8. dermnetnz.org [dermnetnz.org]

- 9. researchgate.net [researchgate.net]

- 10. Prevalence of skin sensitization and dermatitis among epoxy‐exposed workers in the wind turbine industry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NTP Toxicology and Carcinogenesis Studies of Allyl Glycidyl Ether (CAS No. 106-92-3) in Osborne-Mendel Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. canada.ca [canada.ca]

- 14. C8-C10 Alkyl Glycidyl Ether (C8-C10 AGE) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ftp.cdc.gov [ftp.cdc.gov]

- 17. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 18. toxicoop.com [toxicoop.com]

molecular weight distribution of alkyl (C8-C10) glycidyl ether

Technical Guide: Molecular Weight Distribution & Characterization of Alkyl (C8-C10) Glycidyl Ether

CAS Number: 68609-96-1 Primary Application: Reactive Diluents, Amphiphilic Polymer Synthesis (Drug Delivery), Medical Adhesives.

Part 1: Executive Technical Synthesis

The Dual-Nature of Distribution For researchers in drug development and polymer science, the "molecular weight distribution" (MWD) of Alkyl (C8-C10) Glycidyl Ether (AGE) is not a singular metric. It represents a complex superposition of two distinct chemical variances:

-

Alkyl Chain Distribution (C8 vs. C10): Derived from the feedstock fatty alcohols (Octanol/Decanol). This dictates the Hydrophilic-Lipophilic Balance (HLB) and steric behavior.

-

Oligomeric Distribution (n=1, 2, 3...): An artifact of the epichlorohydrin coupling reaction. While the monomer (n=1) is the target, competitive kinetics generate dimers and trimers.

Why It Matters in Drug Development:

-

Polymer Therapeutics: When AGE is used as a hydrophobic monomer for amphiphilic block copolymers (e.g., PEG-b-PAGE) in micellar drug delivery, the C8/C10 ratio shifts the Critical Micelle Concentration (CMC).

-

Medical Device Safety: High oligomer content increases viscosity, affecting the flow of medical-grade adhesives. Conversely, low-molecular-weight impurities (unreacted epichlorohydrin) pose genotoxic risks.

Part 2: Chemical Identity & Theoretical Baselines

To validate experimental data, one must first establish the theoretical baselines. The commercial product is a mixture of Octyl (C8) and Decyl (C10) glycidyl ethers.

Table 1: Theoretical Molecular Weight Specifications

| Component | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Role in Formulation |

| Octyl Glycidyl Ether (C8) | C₁₁H₂₂O₂ | 186.29 | ~250 | Viscosity reduction, wetting |

| Decyl Glycidyl Ether (C10) | C₁₃H₂₆O₂ | 214.34 | ~270 | Hydrophobicity, flexibility |

| Dimer Species (n=2) | Variable | ~290 - 350 | >300 | Impurity (increases viscosity) |

| Epichlorohydrin (ECH) | C₃H₅ClO | 92.52 | 117 | Genotoxic Impurity (Must be <10 ppm) |

Analyst Note: Commercial "C8-C10 AGE" typically follows the distribution of the fatty alcohol source, often 40-60% C8 and 40-60% C10 .

Part 3: Synthesis Kinetics & Oligomer Formation

The MWD is fixed during the Lewis Acid-catalyzed coupling of the alcohol with epichlorohydrin (ECH). Understanding this pathway explains why your GPC traces show high-MW tails.

Mechanism of Oligomerization:

-

Primary Reaction: Alcohol attacks ECH

Chlorohydrin Ether -

Secondary (Side) Reaction: The newly formed hydroxyl group on the chlorohydrin intermediate competes with the starting alcohol for ECH. This creates a chain extension, leading to Dimers and Trimers .

Control Strategy:

-

High ECH:Alcohol Ratio: Excess ECH favors the monomer (statistically less likely for a chain to grow).

-

Temperature Control: Lower temperatures suppress the higher-activation-energy oligomerization.

Figure 1: Kinetic pathway showing the bifurcation between target monomer synthesis and oligomer formation.

Part 4: Analytical Characterization Protocols

This section details self-validating protocols to determine the full MWD profile.

Protocol A: Gas Chromatography (GC-MS)

Purpose: To quantify the C8/C10 ratio and detect low-MW impurities (ECH).

-

Sample Prep: Dilute 50 mg of AGE in 10 mL Dichloromethane (DCM).

-

Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm). Non-polar phase is essential for separating alkyl homologs.

-

Method:

-

Injector: 250°C, Split 50:1.

-

Oven: 60°C (2 min)

10°C/min

-

-

Data Interpretation:

-

Retention Time ~8-10 min: C8 Glycidyl Ether.

-

Retention Time ~12-14 min: C10 Glycidyl Ether.

-

Validation Check: Integration area ratio should match the certificate of analysis (CoA) for the starting fatty alcohol.

-

Protocol B: Gel Permeation Chromatography (GPC)

Purpose: To quantify the Oligomeric Distribution (n=1 vs n=2,3).

-

System: Waters Alliance or Agilent 1260 Infinity II with RI (Refractive Index) detector.

-

Columns: Styragel HR 0.5 + HR 1 (Optimized for low MW < 1000).

-

Mobile Phase: THF (Tetrahydrofuran) at 1.0 mL/min, 35°C.

-

Calibration: Polystyrene standards are insufficient here due to structural differences. Use Polyethylene Glycol (PEG) standards or prepare a self-calibration curve using pure C8-OH and distilled C8-GE.

-

Self-Validating Logic:

-

The Monomer peak (lowest elution volume) must account for >85% of total area for "Technical Grade".

-

If the "High MW Tail" > 15%, the viscosity will deviate from the theoretical 5-10 cP.

-

Protocol C: Epoxy Equivalent Weight (EEW) Titration (ASTM D1652)

Purpose: Functional purity check. Connects MWD to reactivity.

-

Reagent: Perchloric acid (0.1 N) in glacial acetic acid.

-

Solvent: Tetraethylammonium bromide (TEAB) in acetic acid.[1][2][3]

-

Mechanism: HBr is generated in situ, opening the epoxide ring.

-

Calculation:

- = Sample weight (g)

- = Volume of titrant (mL)

- = Normality

-

Interpretation:

-

Theoretical EEW (C8/C10 mix): ~225 g/eq .

-

If Experimental EEW > 240 g/eq: Indicates high oligomer content or hydrolyzed glycol impurities (non-reactive).

-

Part 5: Analytical Workflow Visualization

This diagram illustrates the decision tree for characterizing a batch of AGE for pharmaceutical or high-performance use.

Figure 2: Integrated analytical workflow for validating molecular weight distribution and purity.

Part 6: References

-

Friebel, J., et al. (2020). "Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers." Macromolecular Rapid Communications.

-

ASTM International. (2019). "ASTM D1652-11(2019) Standard Test Method for Epoxy Content of Epoxy Resins."

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CAS 68609-96-1, Alkyl (C8-C10) glycidyl ether."

-

Pramanik, M., et al. (2012).[4] "Determination of epoxy equivalent weight of glycidyl ether based epoxides via near infrared spectroscopy." Polymer Testing.

-

Mettler Toledo. "Determination of Epoxide Values in Resins (Application Note M086-08)."

Sources

The Molecular Wedge: Mechanism of Action of Octyl/Decyl Glycidyl Ether in Epoxy Matrices

Topic: Viscosity Reduction Mechanism of Octyl/Decyl Glycidyl Ether (ODGE) in Epoxy Systems Content Type: Technical Whitepaper Audience: Formulation Scientists, Materials Researchers, and Process Engineers.

Executive Summary

In the development of high-performance thermosets, viscosity management is the rate-limiting step for processing efficiency. Octyl/Decyl Glycidyl Ether (ODGE), a mono-functional aliphatic reactive diluent (CAS 68609-96-1), serves as a critical rheology modifier. Unlike non-reactive solvents that introduce voids and shrinkage upon evaporation, ODGE functions via a "Spacer-Linker" mechanism : it physically disrupts intermolecular hydrogen bonding to reduce viscosity during processing, then chemically integrates into the cross-linked network during cure. This guide dissects the physicochemical causality of ODGE’s behavior, offering a rigorous, data-backed protocol for its characterization.

Molecular Mechanism of Action (MoA)

To understand why ODGE is effective, we must move beyond the macroscopic concept of "dilution" and analyze the interaction at the molecular level.

The Steric "Spacer" Effect

Standard Bisphenol-A (DGEBA) epoxy resins exhibit high viscosity (~11,000–15,000 mPa·s) due to strong

ODGE introduces a flexible, aliphatic

-

Intercalation: The aliphatic tails of ODGE intercalate between the rigid DGEBA aromatic planes.

-

Free Volume Expansion: The bulky alkyl chains prevent the DGEBA molecules from packing efficiently. According to Free Volume Theory , this increases the fractional free volume (

) of the system, lowering the energy barrier for segmental motion. -

H-Bond Disruption: The ether linkage in ODGE competes for hydrogen bonding sites, effectively "screening" the strong dipole-dipole interactions of the resin backbone.

The "Linker" Phase (Covalent Integration)

Unlike solvents like Xylene, ODGE contains a terminal oxirane (epoxide) ring . During the curing phase (reaction with amines or anhydrides), this ring opens and covalently bonds to the hardener.

-

Consequence: The

chain becomes a pendant group hanging off the main polymer network. -

Plasticization: These pendant chains act as internal plasticizers, increasing the mobility of the polymer network, which lowers the Glass Transition Temperature (

) but significantly improves impact resistance and elongation.

MoA Visualization

The following diagram illustrates the transition from physical disruption (viscosity drop) to chemical integration.

Figure 1: Pathway of ODGE from physical viscosity reducer to chemical network modifier.

Comparative Technical Profiling

ODGE is often selected to replace Butyl Glycidyl Ether (BGE) due to toxicity concerns, despite BGE's slightly higher dilution efficiency.

| Feature | ODGE (C8-C10) | BGE (C4) | DGEBA (Control) | Impact on Formulation |

| Viscosity (25°C) | 5 – 15 mPa·s | ~2 mPa·s | 12,000 – 15,000 mPa·s | ODGE requires slightly higher loading than BGE for same viscosity target. |

| Epoxy Eq.[1][2][3][4][5][6] Wt. (EEW) | 275 – 300 g/eq | ~130 g/eq | ~185 g/eq | ODGE consumes less hardener per gram due to higher EEW. |

| Vapor Pressure | Low (Non-VOC) | High (Volatile) | Negligible | ODGE is safer for open-mold processing. |

| Toxicity | Irritant (Sensitizer) | Toxic (Mutagenic) | Sensitizer | ODGE improves EHS profile. |

| Effect on Tg | Strong Depression | Moderate Depression | Baseline | ODGE lowers Tg significantly due to longer alkyl chain (pendant effect). |

| Surface Tension | Very Low | Low | High | ODGE provides superior wetting of fillers/fibers. |

Experimental Protocol: Validation of Efficacy

To validate ODGE performance in a specific formulation, the following Quality by Design (QbD) workflow is recommended. This protocol ensures data integrity and reproducibility.

Viscosity Isotherm Construction

Objective: Determine the precise loading of ODGE required to hit target process viscosity.

-

Preparation: Prepare 100g samples of DGEBA resin.

-

Dosing: Add ODGE at 5%, 10%, 15%, and 20% w/w.

-

Mixing: Use a centrifugal mixer (e.g., SpeedMixer) at 2000 RPM for 2 minutes to ensure homogeneity without introducing air bubbles.

-

Measurement:

-

Instrument: Brookfield Rotational Viscometer (Cone & Plate geometry recommended for low sample volume).

-

Temp: 25°C ± 0.1°C (Peltier control is mandatory).

-

Shear Rate: Sweep from

to

-

-

Output: Plot

vs. Weight Fraction (

Cure Kinetics & Tg Analysis (DSC)

Objective: Quantify the "Plasticization Penalty" (drop in

-

Stoichiometry: Calculate hardener ratio based on the blend EEW:

-

DSC Protocol:

-

Ramp 1: -40°C to 250°C at 10°C/min (Measure

). -

Cool: 250°C to -40°C at 20°C/min.

-

Ramp 2: -40°C to 200°C at 10°C/min (Measure

).

-

-

Analysis: Note the peak exotherm temperature (

).[6] ODGE often shifts

Experimental Workflow Diagram

The following flowchart outlines the standard operating procedure (SOP) for characterizing ODGE-modified systems.

Figure 2: Step-by-step characterization workflow for reactive diluent validation.

References

-

Nagase ChemteX Corporation. (2024).[7] Denacol™ Reactive Diluents Technical Data Sheet. Retrieved from

-

SpecialChem. (2025). Reactive Diluents for Epoxy Resins: Selection Guide. Retrieved from

-

Hexion (Westlake Epoxy). (2023). Heloxy™ Modifier 8 (C8-C10 Glycidyl Ether) Technical Data Sheet. Retrieved from

-

PubChem. (2024). Compound Summary: Alkyl (C8-C10) Glycidyl Ether (CAS 68609-96-1).[7][8][9] Retrieved from

-

Monteiro, S. N., et al. (2021). "Influence of Reactive Diluents on the Mechanical Properties of Epoxy Matrix Composites." Materials, 14(15). Retrieved from

Sources

- 1. miller-stephenson.com [miller-stephenson.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]

- 5. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]

- 6. mdpi.com [mdpi.com]

- 7. itwperformancepolymers.com [itwperformancepolymers.com]

- 8. C8-C10 alkyl glycidyl ether Supplier | 68609-96-1 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 9. alkyl-glycidylether.com [alkyl-glycidylether.com]

Thermodynamic Compatibility & Solvation Dynamics of Octyl/Decyl Glycidyl Ethers

The following technical guide is structured to serve as an authoritative reference for researchers and formulation scientists. It synthesizes theoretical thermodynamics with practical application protocols.

A Technical Guide for Formulation, Synthesis, and Materials Science

Executive Summary

Octyl/Decyl Glycidyl Ether (ODGE) represents a specialized class of reactive lipophilic solvents . Unlike inert solvents (e.g., Ethyl Acetate, DMSO), ODGE functions simultaneously as a solvating medium and a covalent building block. Its primary utility lies in reducing the viscosity of high-molecular-weight epoxy matrices without sacrificing cross-link density, a critical attribute in the fabrication of medical device adhesives and composite biomaterials.[1]

For the drug development professional, ODGE is less a vehicle for direct delivery and more a crucial intermediate in the synthesis of lipophilic active pharmaceutical ingredients (APIs), such as

This guide provides a definitive analysis of the Hansen Solubility Parameters (HSP) of ODGE, offering a predictive framework for its compatibility with resins, APIs, and polymer matrices.

Molecular Architecture & Physicochemical Profile

ODGE (CAS 68609-96-1) is a mixture of mono-glycidyl ethers of C8 (octyl) and C10 (decyl) fatty alcohols.[1] Its amphiphilic nature—comprising a long hydrophobic alkyl tail and a reactive hydrophilic oxirane head—dictates its unique solvation behavior.

Table 1: Physicochemical Properties of ODGE

| Property | Value / Range | Unit | Relevance |

| Physical State | Clear Liquid | - | Low viscosity facilitates wetting.[1] |

| Viscosity | 5 – 10 | cP (25°C) | Drastic reduction of resin viscosity.[1] |

| Density | ~0.90 | g/mL | Lower than most epoxy resins (1.16 g/mL).[1] |

| Boiling Point | > 260 | °C | Low volatility; ideal for high-temp cure.[1] |

| Epoxy Equivalent Weight (EEW) | 220 – 250 | g/eq | Critical for stoichiometric calculations.[1] |

| Flash Point | > 130 | °C | Safe for standard lab processing.[1][2] |

Structural Reactivity Diagram

The following diagram illustrates the dual-functionality of ODGE: the alkyl chain driving solubility (dispersion forces) and the oxirane ring driving reactivity.

Figure 1: Molecular architecture of ODGE highlighting the separation between the solvation domain (Alkyl/Ether) and the reaction domain (Oxirane).[3]

Hansen Solubility Parameters (HSP): The Thermodynamic Core

To predict whether ODGE will dissolve a specific polymer or API, we utilize Hansen Solubility Parameters. The total cohesive energy density is split into three components:

- (Dispersion): Van der Waals forces (dominant in the alkyl tail).

- (Polar): Dipole-dipole forces (ether linkage and epoxy ring).[1]

- (Hydrogen Bonding): Hydrogen exchange capability (low in ODGE, but present via the ether oxygen).

Calculated HSP Values

As experimental data for specific C8/C10 mixtures is often proprietary, the following values are derived using the Van Krevelen-Hoftyzer Group Contribution Method . This method sums the molar attraction constants (

Table 2: Predicted HSP Profile of ODGE vs. Common Solvents

| Solvent | Interaction Radius ( | |||

| Octyl Glycidyl Ether | 15.8 | 5.2 | 4.8 | N/A |

| Decyl Glycidyl Ether | 16.0 | 4.6 | 4.2 | N/A |

| Butyl Glycidyl Ether (Ref) | 15.3 | 6.1 | 5.9 | N/A |

| Bisphenol A Epoxy | 19.0 | 10.5 | 10.0 | ~10.0 |

| Polystyrene | 18.6 | 6.0 | 4.5 | ~8.0 |

Technical Insight: The shift from Butyl (C4) to Octyl/Decyl (C8/C10) results in a Hydrophobic Shift :

-

Increase in

: The longer chain increases the relative contribution of dispersion forces, making ODGE an excellent solvent for non-polar substrates (e.g., polyethylene, fatty acids). -

Decrease in

and

Experimental Validation Protocol: Cloud Point Titration

Theoretical calculations must be validated. The following protocol describes the Turbidity Titration Method to determine the solubility sphere of ODGE relative to a target polymer or API. This is a self-validating system: if the endpoint is not sharp, the solvent choice is incorrect.

Protocol: Determination of Solvency Boundary

Objective: Define the "Green Zone" (miscibility range) of ODGE for a target solute.

Materials:

-

Target Solute (e.g., PLGA, API, or Epoxy Resin).[3]

-

Solvent A: ODGE (Test Solvent).

-

Solvent B: A known "Good Solvent" for the solute (e.g., Dichloromethane).

-

Non-Solvent C: Hexane (Low

) or Methanol (High

Workflow:

Figure 2: Turbidity titration workflow to empirically validate ODGE compatibility.

Data Analysis:

Calculate the Relative Energy Difference (RED) using the equation:

-

RED < 1: ODGE is a good solvent.

-

RED = 1: Boundary condition.[4]

-

RED > 1: ODGE is a non-solvent (precipitant).

Applications in Pharma & Materials Science

While ODGE is an industrial staple, its specific properties enable niche high-value applications in drug development and biomedical engineering.[1]

A. Reactive Diluent in Medical Adhesives

In the assembly of catheters or medical devices, standard epoxies are too viscous to wick into micro-channels.

-

Mechanism: ODGE replaces volatile solvents (which cause shrinkage/voids). It lowers viscosity for application, then reacts into the polymer backbone.

-

Benefit: Zero VOC (Volatile Organic Compound) emission, ensuring biocompatibility compliance (ISO 10993) after full cure.

B. Synthesis of Lipophilic APIs ( -Blockers)

Many

-

Reaction:

[1] -

Role: The C8/C10 chain confers lipophilicity, enhancing the drug's ability to penetrate the blood-brain barrier or cell membranes.

C. Hydrophobic Modification of Biopolymers

Polysaccharides (Starch, HEC) are hydrophilic. Reacting them with ODGE creates amphiphilic polymers .

-

Application: These modified polymers form self-assembling micelles in water, capable of encapsulating hydrophobic drugs for controlled release.[1]

Safety & Handling (Critical)

As a Senior Scientist, safety is paramount. ODGE is an alkylating agent.

-

Skin Sensitization: Classified as a Category 2 Skin Irritant and Skin Sensitizer. It can cause allergic contact dermatitis. Protocol: Double-gloving (Nitrile over Laminate) is recommended.[1]

-

Genotoxicity: Glycidyl ethers have potential mutagenic activity due to DNA alkylation. Handle in a fume hood.

-

Decontamination: Spills should be neutralized with a solution of aqueous amine (e.g., 5% ethanolamine) to open the epoxide ring before disposal.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[5] (Definitive source on HSP theory and group contribution methods). Link[1]

-

PubChem. (n.d.).[6] Octyl/decyl glycidyl ether (Compound Summary). National Library of Medicine. (Source for physical properties and toxicity data).[6][4][7][8] Link[1]

-

SpecialChem. (2025). Reactive Diluents for Epoxy Resins. (Industrial application data and viscosity reduction mechanisms). Link

-

Van Krevelen, D. W., & Te Nijenhuis, K. (2009). Properties of Polymers. Elsevier. (Source for Group Contribution Method constants). Link

-

SACHEM Inc. (n.d.). Applications for Glycidyl Ethers. (Reference for pharmaceutical intermediate and biopolymer modification uses). Link

Sources

- 1. C12–C14 alcohol glycidyl ether - Wikipedia [en.wikipedia.org]

- 2. DOSS [doss.turi.org]

- 3. Hansen solubility parameters [web.tecnico.ulisboa.pt]

- 4. researchgate.net [researchgate.net]

- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 6. Octyl/decyl glycidyl ether | C36H72O6 | CID 71311396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. HSP Examples: Solvent Cleaning | Hansen Solubility Parameters [hansen-solubility.com]

- 8. lookchem.com [lookchem.com]

An In-Depth Technical Guide on the Hydrolytic Stability of C8-C10 Alkyl Glycidyl Ether

Introduction

C8-C10 alkyl glycidyl ether is a reactive diluent frequently employed in epoxy resin formulations to reduce viscosity and improve handling characteristics. Its applications are diverse, ranging from coatings and adhesives to composites and electronic encapsulation.[1] In the pharmaceutical and drug development sector, glycidyl ethers serve as versatile chemical intermediates.[2] The stability of this compound, particularly its resistance to hydrolysis, is a critical parameter that dictates its performance, shelf-life, and the overall integrity of the final product. This guide provides a comprehensive technical overview of the hydrolytic stability of C8-C10 alkyl glycidyl ether, detailing the underlying chemical mechanisms, influential factors, and robust analytical methodologies for its assessment.

The Chemistry of Epoxide Hydrolysis

The hydrolytic instability of C8-C10 alkyl glycidyl ether stems from the strained three-membered epoxide ring, also known as an oxirane ring. This ring is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of a diol.[3][4] The reaction can proceed under acidic, basic, or neutral conditions, with the rate and mechanism being highly dependent on the pH of the aqueous environment.[5]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive intermediate.[3][6][7] This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water. The ring-opening then proceeds via a mechanism with SN2 characteristics, resulting in a trans-1,2-diol.[3][6] In the case of asymmetric epoxides, the nucleophilic attack preferentially occurs at the more substituted carbon atom.[3][6][7]

Mechanism of Acid-Catalyzed Hydrolysis:

-

Protonation of the Epoxide Oxygen: The lone pair of electrons on the oxygen atom of the epoxide ring attacks a proton (H⁺) from the acidic medium.

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the protonated epoxide ring.

-

Deprotonation: The resulting intermediate is deprotonated by another water molecule to yield the final diol product and regenerate the acid catalyst.[6]

Base-Catalyzed Hydrolysis

In a basic medium, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks one of the less sterically hindered carbon atoms of the epoxide ring.[3][4] This SN2 reaction leads to the opening of the ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide by water yields the 1,2-diol.[3][6]

Mechanism of Base-Catalyzed Hydrolysis:

-

Nucleophilic Attack by Hydroxide: The hydroxide ion attacks the less substituted carbon of the epoxide ring.

-

Ring-Opening: The carbon-oxygen bond of the epoxide ring breaks, and an alkoxide intermediate is formed.

-

Protonation: The alkoxide intermediate is protonated by a water molecule to give the final diol product.[6]

Neutral Hydrolysis

Hydrolysis can also occur under neutral conditions, although at a significantly slower rate compared to acid- or base-catalyzed reactions.[8] In this case, water itself acts as the nucleophile in a slow ring-opening process.

Factors Influencing Hydrolytic Stability

Several factors can significantly influence the rate of hydrolysis of C8-C10 alkyl glycidyl ether. A thorough understanding of these factors is crucial for predicting and controlling the stability of formulations containing this compound.

pH of the Medium

As discussed in the mechanisms above, pH is the most critical factor governing the rate of hydrolysis. The reaction is significantly accelerated in both acidic and basic conditions. The stability of C8-C10 alkyl glycidyl ether is generally highest in the neutral pH range.

Temperature

Like most chemical reactions, the rate of hydrolysis of glycidyl ethers increases with temperature.[9] Elevated temperatures provide the necessary activation energy for the ring-opening reaction to occur, accelerating the degradation process.[9] Therefore, storage of C8-C10 alkyl glycidyl ether and its formulations at controlled, lower temperatures is essential to minimize hydrolytic degradation.

Presence of Catalysts

Certain species can catalyze the hydrolysis of epoxides. For instance, the presence of general acids or bases can accelerate the reaction even under nominally neutral conditions.[8]

Formulation Components

The presence of other components in a formulation can also impact the hydrolytic stability of C8-C10 alkyl glycidyl ether. For instance, hygroscopic excipients can attract moisture, creating localized environments where hydrolysis can be accelerated.[10]

Experimental Assessment of Hydrolytic Stability: A Forced Degradation Study

To rigorously evaluate the hydrolytic stability of C8-C10 alkyl glycidyl ether, a forced degradation study is an indispensable tool.[11][12] Such studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during its shelf life.[12] This approach allows for the rapid identification of degradation products and the elucidation of degradation pathways.[12]

Rationale for Experimental Design

The primary objective of this forced degradation study is to determine the rate of hydrolysis of C8-C10 alkyl glycidyl ether under various pH and temperature conditions. By systematically varying these parameters, we can construct a comprehensive stability profile for the compound. A target degradation of 5-20% is generally recommended to ensure that the degradation products can be accurately identified and quantified without complete degradation of the parent compound.[11]

Experimental Protocol

3.2.1. Materials and Reagents

-

C8-C10 Alkyl Glycidyl Ether (high purity grade)

-

Hydrochloric Acid (HCl), 0.1 N and 1 N solutions

-

Sodium Hydroxide (NaOH), 0.1 N and 1 N solutions

-

Phosphate Buffers (pH 4, 7, and 9)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector

-

C18 HPLC column

-

Thermostatically controlled water baths or ovens

3.2.2. Sample Preparation

-

Prepare stock solutions of C8-C10 alkyl glycidyl ether in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

-

For each stress condition, add a small aliquot of the stock solution to a larger volume of the stress medium (e.g., 0.1 N HCl, 0.1 N NaOH, or a specific pH buffer) to achieve the desired final concentration.

3.2.3. Stress Conditions

The following table outlines a typical set of stress conditions for a forced degradation study of C8-C10 alkyl glycidyl ether.

| Condition | Medium | Temperature (°C) |

| Acidic Hydrolysis | 0.1 N HCl | 40, 60, 80 |

| Basic Hydrolysis | 0.1 N NaOH | 40, 60, 80 |

| Neutral Hydrolysis | pH 7 Buffer | 40, 60, 80 |

| Buffered Hydrolysis | pH 4 Buffer | 40, 60, 80 |

| Buffered Hydrolysis | pH 9 Buffer | 40, 60, 80 |

3.2.4. Experimental Workflow

Caption: Workflow for Forced Degradation Study.

3.2.5. Analytical Methodology

A stability-indicating analytical method is crucial for accurately quantifying the remaining C8-C10 alkyl glycidyl ether and its degradation products.[5] High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

-

Method Development: A reversed-phase HPLC method using a C18 column is often suitable.[13] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution may be necessary to achieve adequate separation of the parent compound from its degradation products.

-

Detection: UV detection can be used if the compound possesses a suitable chromophore. However, for compounds lacking a strong chromophore, Mass Spectrometry (MS) provides superior sensitivity and selectivity, and also aids in the identification of unknown degradation products.[13]

-

Method Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.

Data Analysis and Interpretation

The concentration of C8-C10 alkyl glycidyl ether remaining at each time point is plotted against time. The rate of hydrolysis often follows pseudo-first-order kinetics, and the rate constant (k) can be determined from the slope of the natural logarithm of the concentration versus time plot.[5]

Table 1: Hypothetical Hydrolysis Rate Constants for C8-C10 Alkyl Glycidyl Ether

| Condition | Temperature (°C) | Rate Constant (k) (hr⁻¹) |

| 0.1 N HCl | 60 | 0.05 |

| pH 4 Buffer | 60 | 0.005 |

| pH 7 Buffer | 60 | 0.0001 |

| pH 9 Buffer | 60 | 0.01 |

| 0.1 N NaOH | 60 | 0.08 |

Visualization of Degradation Pathways

The primary hydrolytic degradation pathway of C8-C10 alkyl glycidyl ether leads to the formation of the corresponding diol.

Caption: Primary Hydrolytic Degradation Pathway.

Conclusion

The hydrolytic stability of C8-C10 alkyl glycidyl ether is a critical attribute that influences its suitability for various applications, particularly in the pharmaceutical industry. The epoxide ring is susceptible to hydrolysis under both acidic and basic conditions, with the rate being significantly influenced by pH and temperature. A well-designed forced degradation study, coupled with a validated, stability-indicating analytical method, is essential for characterizing the degradation profile of this compound. The insights gained from such studies are invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of the final product.

References

- An In-depth Technical Guide to the Hydrolysis and Stability of Glycerol Triglycidyl Ether in Aqueous Solutions - Benchchem. (n.d.).

- Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles - Aakash Institute. (n.d.).

- 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. (n.d.).

- Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures - MDPI. (2025, November 21).

- ALKYL (C12-C14) GLYCIDYL ETHER - Ataman Kimya. (n.d.).

- US5162547A - Process for the preparation of glycidyl ethers - Google Patents. (n.d.).

- Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds | Request PDF - ResearchGate. (n.d.).

- Mechanisms of Hydrolysis and Rearrangements of Epoxides - ResearchGate. (2025, August 6).

- 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24).

- CN112250646A - Process for preparing alkyl glycidyl ethers - Google Patents. (n.d.).

- Opening of Epoxides With Acid - Master Organic Chemistry. (2015, February 2).

- Kinetics and mechanism of epoxy ether hydrolysis. II. Mechanism of ring cleavage | Journal of the American Chemical Society. (n.d.).

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).

- -Enzymatic hydrolysis of glycidyl ethers | Download Table - ResearchGate. (n.d.).

- Top ten applications for Glycidyl Ethers - SACHEM, Inc. (n.d.).

- Oxidative and Hydrolytic Stability of Synthetic Diacyl Glyceryl Ether - PubMed. (n.d.).

- D2197 Standard Test Method for Adhesion of Organic Coatings by Scrape Adhesion - ASTM. (2022, July 14).

- Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. (n.d.).

- D2197 − 13 - Standard Test Method for - Adhesion of Organic Coatings by Scrape Adhesion1. (n.d.).

- Degradation of glycidyl esters in RBD palm oil as a function of storage conditions. (2025, August 6).

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). (n.d.).

- Forced degradation studies. | Download Table - ResearchGate. (n.d.).

- CHAPTER 5: Strategies to Mitigate MCPD and Glycidyl Esters in Refined Oils and Foods - Books. (2019, November 1).

- Toxicokinetic Characterization of Isopropyl Glycidyl Ether in Rat by a Validated LC-APCI-MS/MS Method Using In-Source Derivatization - PubMed. (2025, March 17).

- ASTM D2197-2022 "Standard Test Method for Adhesion of Organic Coatings by Scrape Adhesion" | NBCHAO. (n.d.).

- Determination of bisphenol A diglycidyl ether and its hydrolysis and chlorohydroxy derivatives by liquid chromatography-mass spectrometry - PubMed. (n.d.).

- Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (n.d.).

- Studies on the Reaction of Allyl Glycidyl Ether with Gelatin by Van Slyke Method. (n.d.).

- Hydrolysis in Pharmaceutical Formulations. (n.d.).

- C8-C10 alkyl glycidyl ether Supplier | 68609-96-1 | Your Reliable Distributor Silver Fern. (n.d.).

- Test Methods for Coating Adhesion | Resources - DeFelsko. (n.d.).

- C8-c10 Glycidyl Ether, For Industrial Use, Attractive Price - Novel Chem. (n.d.).

- Enantioselective hydrolysis of (R,S)-glycidyl aryl ethers by epoxide... - ResearchGate. (n.d.).

- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. (2025, September 20).

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- Adhesion-of-Coatings.pdf - BYK Instruments. (n.d.).

Sources

- 1. C8-C10 alkyl glycidyl ether Supplier | 68609-96-1 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 2. sacheminc.com [sacheminc.com]

- 3. aakash.ac.in [aakash.ac.in]

- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of bisphenol A diglycidyl ether and its hydrolysis and chlorohydroxy derivatives by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Profile & Volatility Characterization: Octyl/Decyl Glycidyl Ether (ODGE)

Executive Summary

Octyl/Decyl Glycidyl Ether (ODGE) , commonly identified by CAS 68609-96-1 , represents a class of mono-functional reactive diluents critical to high-performance epoxy matrices.[1] While widely utilized to reduce viscosity without compromising cross-link density, its thermodynamic behavior—specifically vapor pressure and volatility —is frequently misunderstood or underestimated in research settings.

For drug development professionals and senior scientists, the volatility of ODGE is not merely a physical constant; it is a safety and quality attribute. As an alkylating agent, its persistence on surfaces (due to low vapor pressure) poses distinct risks regarding cross-contamination and genotoxic impurity control that differ significantly from volatile solvents like acetone or dichloromethane.

This guide provides a definitive technical analysis of ODGE’s volatility, grounded in thermodynamic principles and validated measurement protocols.

Part 1: Physicochemical Profile & Data Synthesis

The volatility of ODGE is governed by its aliphatic chain length (C8–C10) and the polarity of the glycidyl ether group. Unlike lower molecular weight ethers, ODGE exhibits a "semi-volatile" profile, meaning it does not rapidly flash off at ambient temperatures but possesses sufficient vapor pressure at elevated processing temperatures to require containment.

Table 1: Critical Thermodynamic Properties of ODGE

Data synthesized from industrial technical grades (e.g., Heloxy™ Modifier, Erisys™ GE).

| Property | Value (Typical) | Technical Context |

| Physical State | Liquid (Low Viscosity) | 5–10 cP at 25°C; facilitates wetting. |

| Boiling Point | > 260°C (at 760 mmHg) | Decomposition often competes with boiling at atm pressure. |

| Vapor Pressure (25°C) | ~0.02 mmHg (approx.[2] 2.5 Pa) | Extremely low at ambient temp; qualifies as "Low Volatility." |

| Flash Point | > 113°C (> 235°F) | Closed Cup; indicates low flammability risk under normal conditions. |

| Density | 0.90 – 0.92 g/mL | Lighter than water; phase separation occurs in aqueous waste. |

| Molecular Weight | ~230 – 260 g/mol | Variation due to C8 vs. C10 ratio in technical mixtures. |

The "Volatility Trap" in Research

The value of 0.02 mmHg is deceptive. In a closed system (e.g., a lyophilizer or vacuum oven), this pressure is easily reached. If ODGE is used as a cross-linker in hydrogels or drug delivery vehicles, vacuum drying processes may inadvertently concentrate the agent rather than remove it, or contaminate the vacuum train oil, leading to "memory effects" in subsequent runs.

Part 2: Thermodynamics of Volatility

To understand the behavior of ODGE, we must look beyond the boiling point. The volatility is kinetically controlled by the Enthalpy of Vaporization (

Molecular Logic Flow

The following diagram illustrates the structural factors suppressing ODGE volatility compared to standard solvents.

Figure 1: Structural determinants of ODGE volatility. The synergistic effect of chain entanglement and polar head groups results in high energy requirements for vaporization.

Part 3: Measurement Methodology (The "Gold Standard")

Standard distillation or Reid Vapor Pressure (ASTM D323) methods are unsuitable for ODGE due to its high boiling point and potential for thermal degradation (polymerization) before boiling.

For accurate determination, specifically for regulatory (REACH) or cleaning validation purposes, the Gas Saturation Method (OECD Guideline 104) is the required protocol.

Why Gas Saturation?

This method avoids boiling the sample. It relies on the saturation of a carrier gas (Nitrogen) with the analyte at a controlled temperature.[3] It is the only self-validating method for vapor pressures between

Protocol: Gas Saturation Determination of ODGE VP

Prerequisites:

-

High-purity Nitrogen gas.

-

Thermostated column (accuracy ±0.1°C).

-

Adsorbent traps (Tenax TA or Charcoal).

-

GC-MS for quantification.

Workflow:

-

Column Preparation: Coat a support material (glass beads) with liquid ODGE to maximize surface area. Pack into the thermostated column.

-

Equilibration: Flow Nitrogen through the column at a specific flow rate (

). -

Saturation Verification: The carrier gas must be saturated. This is validated by running the experiment at three different flow rates. If the calculated vapor pressure (

) remains constant despite changing flow rates, saturation is confirmed. -

Trapping: The effluent gas passes through adsorbent traps to capture the volatilized ODGE.

-

Quantification: Elute the traps and quantify the mass (

) of ODGE using GC-MS. -

Calculation: Apply the ideal gas law derivative:

Where

Figure 2: OECD 104 Gas Saturation Workflow. This method ensures thermal stability during measurement, critical for reactive epoxides.

Part 4: Safety & Toxicology Implications in Drug Development

In a pharmaceutical context, ODGE is often classified as a Potential Genotoxic Impurity (PGI) due to the alkylating nature of the epoxide ring.

Inhalation vs. Surface Contact

Because the vapor pressure is low (~0.02 mmHg), the risk of inhaling fatal concentrations at room temperature is low unless the material is aerosolized (spraying) or heated.

-

Risk: The primary danger is sensitization . Once settled on surfaces, it does not evaporate. A spill in a fume hood 6 months ago may still be active and potent today.

Cleaning Validation (The "Sticky" Problem)

In GMP manufacturing, "visual clean" is insufficient.

-

Challenge: ODGE's low volatility means it resists vacuum drying.

-

Solution: Swab analysis is mandatory. Do not rely on rinse samples alone, as the hydrophobic chain (C8-C10) adheres strongly to stainless steel and PTFE.

-

Limit Calculation: Establish Permitted Daily Exposure (PDE) limits based on the Threshold of Toxicological Concern (TTC) for alkylating agents (often < 1.5 µ g/day ) if specific tox data is absent.

Vacuum Pump Oil Contamination

Researchers using lyophilizers to remove solvents from matrices containing ODGE must utilize cold traps capable of reaching -50°C or lower. However, ODGE may still migrate into pump oil, lowering the oil's viscosity and potentially damaging the pump or back-streaming into the sample. Recommendation: Use a dedicated pump for glycidyl ether work or perform frequent oil changes.

References

-

LookChem. (n.d.). Octyl/Decyl Glycidyl Ether Physical Properties & Safety Data. Retrieved from

-

OECD. (1995).[3] Test No. 104: Vapor Pressure. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier for CAS 68609-96-1. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Octyl/decyl glycidyl ether. Retrieved from

-

PubChem. (n.d.). Compound Summary: Octyl/decyl glycidyl ether.[1][4] National Library of Medicine. Retrieved from

Sources

Precision Optical Tuning with Octyl/Decyl Glycidyl Ether (ODGE): A Technical Guide

Executive Summary

Octyl/Decyl Glycidyl Ether (ODGE), identified by CAS 68609-96-1 , is frequently categorized merely as a reactive diluent for viscosity reduction. However, in high-precision optical applications—such as photonic encapsulation, index-matching adhesives for biosensors, and microfluidic device bonding—it serves a critical secondary function: Refractive Index (RI) Depression.

Standard Bisphenol-A (DGEBA) epoxies possess a high refractive index (

This guide details the physicochemical mechanics of this modulation, formulation protocols for precise index targeting, and the necessary safety frameworks for research environments.

Part 1: Physicochemical Profile & Optical Properties[1]

ODGE is a mono-functional aliphatic glycidyl ether derived from C8 and C10 fatty alcohols. Unlike aromatic diluents (e.g., Phenyl Glycidyl Ether), the long aliphatic chains in ODGE introduce significant free volume into the polymer network, which is the primary driver for its optical behavior.

Key Technical Specifications

| Property | Value / Range | Relevance to Optics |

| CAS Number | 68609-96-1 | Identity verification |

| Refractive Index ( | 1.442 | Primary modulation lever (Low RI) |

| Viscosity (25°C) | 5 – 15 cP | Facilitates bubble removal (degassing) |

| Density | 0.90 g/mL | Lower than DGEBA (1.16 g/mL) |

| EEW (Epoxy Equiv.[1] Wt.) | 220 – 235 g/eq | Essential for stoichiometric calculation |

| Flash Point | > 100°C | Safe for vacuum degassing processes |

The Mechanism of RI Depression

The Refractive Index of a material is governed by the Lorentz-Lorenz equation , which relates refractive index (

-

Aromatic Resins (DGEBA): High electron density in benzene rings results in high Molar Refractivity (

), leading to a high RI (~1.57). -

Aliphatic Diluents (ODGE): The C8/C10 alkyl chains possess low electron polarizability and increase the free volume between crosslinks (increasing

). -

Net Effect: Adding ODGE lowers the

ratio, effectively depressing the refractive index of the cured system.

Part 2: Visualization of Optical & Mechanical Impact

The following diagram illustrates how ODGE modifies the standard epoxy network, reducing viscosity and refractive index simultaneously while impacting thermal resistance (

Figure 1: Mechanistic impact of ODGE on Epoxy Networks. The introduction of aliphatic chains disrupts aromatic stacking, lowering the refractive index.

Part 3: Formulation Strategies for Index Matching

To create an optical adhesive or encapsulant with a specific Target RI (

Note: The Refractive Index of a cured system is generally higher than the liquid blend due to densification (shrinkage) during cure. The protocol below accounts for liquid-state estimation, but final validation on cured samples is mandatory.

The Linear Approximation Rule

For initial screening, use the volume-fraction mixing rule (Gladstone-Dale approximation):

Where

Formulation Protocol: "Target-Match" Workflow

Objective: Formulate an adhesive to match Fused Silica (

Materials:

-

Resin A: Standard Bisphenol-A Epoxy (

) -

Diluent: ODGE (CAS 68609-96-1,

) -

Hardener: Aliphatic Amine (typically

)

Step-by-Step Methodology:

-

Calculate Ratios:

-

To drop the RI from 1.57 toward 1.46, significant aliphatic content is required.

-

Warning: ODGE is mono-functional. Exceeding 20-25% wt loading will drastically reduce the Glass Transition Temperature (

) and mechanical strength. -

Recommendation: Use ODGE in conjunction with a cycloaliphatic epoxy if

is required, as ODGE alone may compromise structural integrity at high loadings.

-

-

Mixing & Degassing (Crucial for Optics):

-

Mix Resin and ODGE before adding the hardener to ensure homogeneity.

-

Vacuum Degassing: Apply vacuum (29 inHg) for 5-10 minutes. ODGE's low viscosity aids in the rapid rise and break of micro-bubbles, which are fatal to optical transmission.

-

-

Cure Schedule:

-

Cure at the lowest effective temperature to minimize internal stress and birefringence.

-

Suggested: 24 hours @ 25°C followed by 2 hours @ 60°C.

-

Experimental Validation Workflow

Figure 2: Workflow for validating optical properties of ODGE-modified systems.

Part 4: Applications in Bio-Optics & Devices

While ODGE is an industrial chemical, its application in drug development hardware and bio-sensing is specific and high-value.

Microfluidic Device Bonding

In "Lab-on-a-Chip" devices, bonding typically involves PDMS (

-

Challenge: Standard epoxies create an index mismatch at the bond line, causing laser scattering in fluorescence detection systems.

-

Solution: An ODGE-modified epoxy can be tuned to

, reducing the Fresnel reflection coefficient at the glass interface significantly compared to a pure DGEBA adhesive.

Biosensor Encapsulation

For implantable or external optical biosensors, the encapsulant must be non-yellowing and index-matched to the fiber optic probe.

-

Advantage: ODGE is aliphatic.[2][3][4][5] Unlike aromatic diluents, it does not absorb UV light strongly and is less prone to yellowing (photo-oxidation) over time, preserving signal integrity in the UV-Vis spectrum.

Part 5: Safety & Handling (Self-Validating Protocol)

Hazard: ODGE is a skin irritant and sensitizer (H315, H317).[6] Control:

-

Double Glove: Nitrile gloves are standard.

-

Vapor Control: While volatility is low (Vapor Pressure < 1 mmHg @ 25°C), handling should occur in a fume hood to prevent sensitization via inhalation of aerosols during mixing.

-

Neutralization: Spills should be absorbed with inert clay; do not use sawdust (exothermic reaction risk with catalyzed epoxy).

References

-

PubChem. (n.d.).[1] Octyl/decyl glycidyl ether (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Ellis, B. (1993). Chemistry and Technology of Epoxy Resins. Springer Science & Business Media.

Sources

- 1. Decyl octyl ether | C18H38O | CID 14977257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. products.evonik.com [products.evonik.com]

- 3. products.evonik.com [products.evonik.com]

- 4. Glycerol diglycidyl ether technical grade 27043-36-3 [sigmaaldrich.com]

- 5. What are aliphatic epoxy resins? | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]

- 6. 1-Dodecyl glycidyl ether | C15H30O2 | CID 17163 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: REACH Compliance & Regulatory Status of C8-C10 Glycidyl Ether

The following technical guide details the regulatory and compliance landscape for C8-C10 Glycidyl Ether, specifically tailored for pharmaceutical and biotechnological applications.

Focus: Regulatory Toxicology, Supply Chain Compliance, and Impurity Management in Drug Development[1]

Executive Summary

C8-C10 Glycidyl Ether (CAS No. 68609-96-1), often identified as Alkyl (C8-C10) glycidyl ether, serves as a critical reactive diluent in epoxy resin systems and a chemical intermediate in synthesis.[1] While its primary volume usage lies in industrial coatings and adhesives, its presence in the pharmaceutical supply chain—either as a raw material for synthesis or a leachable from polymeric packaging—demands rigorous scrutiny.

Current Regulatory Snapshot:

-

REACH Status: Registered (Full Registration).

-

CLP Classification: Skin Irrit. 2, Skin Sens. 1. Note: While lower molecular weight glycidyl ethers (e.g., Glycidol) are confirmed mutagens (Muta. 1B), C8-C10 variants exhibit a distinct toxicological profile due to steric hindrance and lipophilicity, often resulting in a Carc. 2 (Suspected) notification without the confirmed mutagenicity label of its shorter-chain analogs.[1]

-

Pharma Impact: Under ICH M7 , the epoxide moiety constitutes a "Structural Alert" for genotoxicity. However, negative or weak mutagenicity data for long-chain ethers allows for specific "Class 4" or "Class 5" arguments, potentially permitting higher limits than the default Threshold of Toxicological Concern (TTC).

Chemical Characterization & Identity

Precise identification is the prerequisite for any regulatory filing. "C8-C10 Glycidyl Ether" is a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance.[1]

| Parameter | Specification |

| Chemical Name | Alkyl (C8-C10) glycidyl ether; Oxirane, mono[(C8-10-alkyloxy)methyl] derivs.[1] |

| CAS Number | 68609-96-1 (Primary); related to 68081-84-5 (C10-C16) |

| EC Number | 271-845-2 |

| Molecular Structure | R-O-CH2-CH(O)CH2 (where R = C8 to C10 alkyl chain) |

| Physical State | Clear, colorless liquid; low viscosity (approx. 7 cP at 25°C).[1][2] |

| Key Reactivity | Epoxide ring opening (nucleophilic attack).[1] |

Expert Insight: The Chain Length Effect

In regulatory toxicology, chain length dictates bioavailability. Unlike Glycidol (C3) , which is water-soluble and highly reactive toward DNA, C8-C10 glycidyl ether is highly lipophilic.[1] This reduces its capacity to reach nuclear DNA in aqueous physiological environments, a factor that must be leveraged in In Silico (QSAR) and In Vitro risk assessments.

REACH Regulatory Landscape (EU)

The substance is registered under REACH, meaning data on physicochemical, toxicological, and ecotoxicological properties has been submitted to ECHA.

Registration & Tonnage

-

Registration Type: Full Registration.

-

Tonnage Band: Typically ≥ 1,000 tonnes per annum (tpa), indicating a high-volume substance with a robust data set available in the dossier.

CLP Classification (Regulation (EC) No 1272/2008)

The classification is critical for handling and labeling. Unlike many reactive diluents, C8-C10 glycidyl ether is not currently on the "Candidate List of Substances of Very High Concern" (SVHC) for Authorization (Annex XIV), nor is it restricted under Annex XVII for general use, though specific restrictions for CMRs (Carcinogenic, Mutagenic, Reprotoxic) in consumer products may apply if the Carc. 2 classification is harmonized.

Notified Hazards (C&L Inventory):

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Skin Sens. 1 (H317): May cause an allergic skin reaction.[3]

-

Carc. 2 (H351): Suspected of causing cancer (Notified by some registrants; not fully harmonized across all suppliers).

CoRAP (Community Rolling Action Plan)

Researchers must monitor CoRAP status. Glycidyl ethers as a class are often scrutinized for sensitizing potential and genotoxicity. If C8-C10 is selected for evaluation, additional data generation (e.g., OECD 443 Extended One-Generation Reproductive Toxicity) may be requested.[1]

Pharmaceutical Implications: ICH M7 & Impurity Control

For drug developers, REACH is the baseline; ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities) is the operational standard.

The "Cohort of Concern" Dilemma

The epoxide ring is a classic structural alert for alkylation.

-

Default Assumption: Class 3 (Alert unrelated to the structure of the API; no mutagenicity data).

-

Scientific Reality: Ames test data (OECD 471) for C8-C10 alkyl glycidyl ethers often shows negative or equivocal results, unlike the potent positive results of Butyl Glycidyl Ether (BGE).

Control Strategy Protocol

If C8-C10 glycidyl ether is used as a starting material (SM) or intermediate:

-

Carryover Calculation: Calculate the Purge Factor. The high lipophilicity allows for efficient removal during aqueous workups or crystallization of polar APIs.

-

Limit Setting:

-

If Mutagenic (Conservative): Limit to TTC (1.5 µ g/day ).

-

If Non-Mutagenic (Data-Driven): Limit based on ICH Q3A/B (0.05% or higher), justified by negative Ames data.

-

Visualizing the Compliance Logic

The following diagram illustrates the decision-making process for qualifying C8-C10 Glycidyl Ether in a pharmaceutical process, bridging REACH data with ICH M7 requirements.

Caption: Decision logic integrating REACH classification with ICH M7 impurity risk assessment for C8-C10 Glycidyl Ether.

Analytical Methodology: Trace Quantification

To defend a "Control Strategy," you must be able to detect the impurity. Direct injection GC-MS is often insufficient due to the thermal instability of epoxides and matrix interference.[1]

Protocol: Derivatization-GC-MS for Trace Analysis

Objective: Quantify C8-C10 glycidyl ether at ppm levels (LOD < 10 ppm).

Principle: The epoxide ring is opened using a derivatizing agent (e.g., phenylboronic acid or diethyldithiocarbamate) to form a stable derivative amenable to Gas Chromatography.

Step-by-Step Workflow:

-

Sample Preparation:

-

Dissolve 100 mg of API/Matrix in Acetonitrile (ACN).

-

Add internal standard (e.g., deuterated Glycidyl Ether).

-

-

Derivatization:

-

Add 0.5 mL of Sodium Diethyldithiocarbamate (NaDDTC) solution (5% in water).

-

Incubate at 60°C for 30 minutes. (Mechanism: Nucleophilic attack opens the epoxide ring).

-

-

Extraction:

-

Extract the derivative into n-Hexane (2 x 1 mL).

-

Centrifuge and collect the organic layer.

-

-

GC-MS Analysis:

-

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

-

Inlet: Splitless mode at 250°C.

-

Oven: 60°C (1 min) -> 20°C/min -> 300°C (5 min).

-

Detection: SIM mode (Select Ion Monitoring) targeting the molecular ion of the derivative.

-

Self-Validation Check:

-

Specificity: Ensure the derivative peak is resolved from the API peak.

-

Recovery: Spike samples at the specification limit (e.g., 50 ppm). Recovery must be 80-120%.[1]

Future Outlook & Strategic Recommendations

Regulatory pressure on "sensitizers" is increasing. While C8-C10 glycidyl ether is currently less restricted than its shorter-chain counterparts (e.g., BGE, PGE), the "grouping approach" used by ECHA could eventually pull it into broader restriction dossiers.[1]

Recommendations:

-

Supply Chain Audit: Request a "Regulatory Data Sheet" from suppliers confirming the exact CAS number. Ensure they are not substituting with C12-C14 homologues without notification, as this alters the physicochemical purge factors.

-

Toxicological Defense: Maintain a library of the specific Ames test data for CAS 68609-96-1. Do not rely on "read-across" from BGE (Butyl Glycidyl Ether), as BGE is significantly more toxic.[1]

-

Worker Safety: Due to the Skin Sens. 1 classification, implement closed-system handling in GMP manufacturing suites to prevent operator sensitization.

References

-

European Chemicals Agency (ECHA). Registration Dossier: Oxirane, mono[(C10-16-alkyloxy)methyl] derivs (CAS 68081-84-5) and related Alkyl Glycidyl Ethers. [Link][1]

-

International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

-

Thompson, E. D., et al. Mutagenicity of alkyl glycidyl ethers in three short-term assays. Mutation Research, 1981. (Demonstrating reduced mutagenicity in C8+ chains). [Link]

-

OECD. Test No. 471: Bacterial Reverse Mutation Test (Ames Test). [Link]

Sources

surface tension characteristics of octyl/decyl glycidyl ether

Technical Whitepaper: Surface Tension & Interfacial Rheology of Octyl/Decyl Glycidyl Ether

Executive Summary

Octyl/Decyl Glycidyl Ether (ODGE), widely recognized under trade names such as Heloxy Modifier 7 or Erisys GE-7, represents a critical class of aliphatic monoglycidyl ethers used to modulate the rheological and interfacial properties of high-performance thermosets and biomedical formulations. While primarily utilized as a reactive diluent to reduce the viscosity of Bisphenol-A (BPA) based epoxies, its amphiphilic molecular architecture grants it significant surface-active properties.

This guide provides a technical deep-dive into the surface tension characteristics of ODGE. It moves beyond standard datasheet values to explore the mechanistic reduction of interfacial tension, its role in preventing surface defects (craters, fisheyes), and its emerging utility in synthesizing biocompatible surfactants for drug delivery systems.

Molecular Architecture & Physicochemical Profile

ODGE is a mixture of C8 (octyl) and C10 (decyl) alkyl chains linked to a glycidyl ether headgroup. This structure creates a "surfactant-like" monomer:

-

Hydrophobic Tail: The C8-C10 aliphatic chain provides low surface energy and steric hindrance.

-

Hydrophilic/Reactive Head: The oxirane (epoxide) ring allows for covalent integration into the polymer matrix, preventing migration—a critical advantage over non-reactive surfactants.

Table 1: Physicochemical Properties of Octyl/Decyl Glycidyl Ether

| Property | Typical Value | Unit | Method/Standard |

| CAS Number | 68609-96-1 | - | - |

| Appearance | Clear, Colorless Liquid | - | Visual |

| Viscosity (25°C) | 5 – 10 | cP (mPa·s) | ASTM D445 |

| Density (25°C) | 0.89 – 0.91 | g/mL | ASTM D4052 |

| Epoxy Equivalent Weight (EEW) | 220 – 250 | g/eq | ASTM D1652 |

| Flash Point | > 113 (235) | °C (°F) | ASTM D93 |

| Surface Tension (Pure) | 29 – 32 (Typical) | mN/m | Pendant Drop (Est.) |

| Solubility | Insoluble in water; Miscible in organics | - | - |

Technical Note: The low viscosity (5-10 cP) combined with a relatively low surface tension (~30 mN/m) compared to standard BPA resins (~45-50 mN/m) allows ODGE to aggressively wet substrates that are difficult to bond, such as oily metals or low-energy plastics.

Surface Tension Characteristics

Static Surface Tension & Wetting Mechanism

Unlike standard surfactants that migrate to the surface and remain there, ODGE is a reactive modifier. Initially, it functions as a wetting agent. The aliphatic chains orient toward the air-liquid interface, lowering the surface free energy of the system.

-

Reduction Efficiency: Adding 10-20% wt. ODGE to a BPA epoxy formulation can depress the system's surface tension from ~46 mN/m to ~36 mN/m.

-

Defect Elimination: By lowering the surface tension, ODGE helps the liquid resin overcome the "crater" formation caused by contaminants (which often have surface energies < 35 mN/m).

Interfacial Tension in Emulsions

In pharmaceutical and cosmetic applications, ODGE is used as a precursor. However, in its unreacted state, it exhibits high interfacial activity at oil-water interfaces.

-